Thiazolo[4,5-c]quinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAINQKRZAMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474283 | |
| Record name | Thiazolo[4,5-c]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143667-61-2 | |
| Record name | Thiazolo[4,5-c]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Thiazolo 4,5 C Quinolin 2 Amine and Its Analogues
Established Synthetic Routes for the Thiazolo[4,5-c]quinoline Core
The construction of the thiazolo[4,5-c]quinoline framework has traditionally been achieved through several reliable, albeit often lengthy, synthetic sequences. These methods primarily involve the step-wise assembly of the quinoline (B57606) and thiazole (B1198619) rings.
Multi-step Reaction Sequences for Ring System Assembly
The assembly of the thiazolo[4,5-c]quinoline core often begins with precursors that already contain a portion of the final ring system. A common strategy involves the use of substituted quinolines, which are then elaborated to form the fused thiazole ring.
One established multi-step synthesis starts with 3-amino-4-mercapto-quinoline. prepchem.com This key intermediate can be reacted with various reagents to form the thiazole portion of the tricycle. For instance, refluxing with formic acid in the presence of sodium pyrosulfite yields the parent thiazolo[4,5-c]quinoline. prepchem.com Similarly, heating with phenylacetic acid in polyphosphoric acid leads to the formation of 2-benzyl-thiazolo[4,5-c]quinoline. prepchem.com These reactions demonstrate a versatile approach where the final substituent on the thiazole ring is determined by the choice of the acidic reagent.
Another multi-step approach involves the synthesis of a polyfunctionalized benzothiazole (B30560) as a versatile molecular platform, which can then be further manipulated to construct the quinoline ring. nih.gov This method, while not directly yielding thiazolo[4,5-c]quinoline, highlights the strategic use of pre-formed heterocyclic systems to build more complex fused structures.
Table 1: Examples of Multi-step Reactions for Thiazolo[4,5-c]quinoline Synthesis
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3-Amino-4-mercapto-quinoline | Formic acid, Sodium pyrosulfite | Thiazolo[4,5-c]quinoline | 80% | prepchem.com |
| 3-Amino-4-mercapto-quinoline | Phenylacetic acid, Polyphosphoric acid | 2-Benzyl-thiazolo[4,5-c]quinoline | 60% | prepchem.com |
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are fundamental to the formation of the heterocyclic rings in thiazolo[4,5-c]quinolines. These strategies often involve the intramolecular formation of a new bond to close a ring.
One-pot synthesis methods have been developed, starting from readily available materials like aminoquinolin-4-ol, to construct thiazolo[4,5-c]quinoline derivatives. researchgate.net A notable cyclization reaction involves the treatment of a corresponding thiourea (B124793) with bromine in acetic acid to yield thiazolo[5,4-c]quinoline derivatives, a regioisomer of the target compound. researchgate.net
Oxidative cyclization is another powerful tool. For instance, 3-aryl-5-((4-phenyl)piperazinyl)-9-chloro-s-triazolo[4,3-c]quinazolines, which share a similar fused heterocyclic nature, have been prepared by the oxidative cyclization of corresponding arylhydrazones. researchgate.net This highlights a general strategy that could be applicable to the synthesis of thiazoloquinolines.
Annulation strategies focus on building a new ring onto an existing one. Recent advances in quinoline synthesis have emphasized oxidative annulation techniques, which could be adapted for the thiazolo[4,5-c]quinoline system. mdpi.com These methods often utilize transition metal catalysis to achieve C-H bond activation and subsequent ring formation.
Condensation Reactions
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are frequently employed in the synthesis of the thiazolo[4,5-c]quinoline core.
A classic example is the reaction of 3-amino-4-mercapto-quinoline with an appropriate acid, as seen in the synthesis of 2-benzyl-thiazolo[4,5-c]quinoline using phenylacetic acid. prepchem.com This reaction proceeds through the formation of an amide intermediate, followed by cyclization and dehydration to form the thiazole ring.
Microwave-assisted condensation reactions have also been utilized to synthesize related thiazole-fused systems, demonstrating a more modern and efficient approach. For example, the condensation of aldehydes with dithiooxamide (B146897) is a key step in the synthesis of symmetrical thiazolo[5,4-d]thiazoles. rsc.org Three-component condensation reactions have also been reported for the synthesis of thiazolo[4,5-b]pyridines, a related heterocyclic system. dmed.org.ua
Modern Approaches in Thiazolo[4,5-c]quinolin-2-amine Synthesis
More contemporary synthetic methods focus on improving efficiency, and selectivity, and allowing for greater functional group tolerance. These approaches often employ transition metal catalysis to achieve transformations that are difficult or impossible with traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the thiazolo[4,5-c]quinoline system. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is particularly useful.
While direct examples on the this compound scaffold are not prevalent in the provided search results, the application of this methodology to similar quinazoline (B50416) and benzothiazole systems is well-documented. mdpi.comrsc.org For instance, the Suzuki cross-coupling reaction has been used to synthesize N,N-dimethyl-2-[4'-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-yl]quinazolin-4-amine by reacting a bromo-substituted quinazoline with a boronic ester. mdpi.com This demonstrates the potential for introducing a wide variety of substituents onto a pre-formed heterocyclic ring. The reaction conditions, including the choice of palladium catalyst, base, and solvent system, are crucial for achieving high yields. mdpi.com
Table 2: Optimized Conditions for Suzuki Cross-Coupling of a Quinazoline Derivative
| Catalyst | Base | Solvent System | Additive | Yield | Reference |
| Pd(dppf)Cl2 | Na2CO3 | Toluene/Water | Bu4NBr | High (77-90%) | mdpi.com |
Intramolecular C-H Heteroarylation
Intramolecular C-H heteroarylation is a modern and atom-economical strategy for the synthesis of fused heterocyclic systems. This method involves the formation of a carbon-heteroatom bond through the direct functionalization of a C-H bond.
The synthesis of thiazole-fused quinazolinones has been achieved through a regioselective cyclization involving C-H functionalization and intramolecular C-S bond formation. mdpi.com This transformation was catalyzed by a palladium salt and assisted by a copper(I) co-catalyst. This approach avoids the need for pre-functionalized starting materials, making it a more efficient route to complex heterocyclic structures. The mechanism likely involves the palladium-catalyzed activation of a C-H bond on the quinazolinone ring, followed by nucleophilic attack by the sulfur atom of a cyanothioformamide intermediate. mdpi.com
While a direct application to this compound is not explicitly detailed, the successful use of this strategy for the synthesis of regioisomeric thiazolo[4,5-g]quinazolines suggests its potential applicability to the target compound. mdpi.com
Microwave-Assisted and Catalyst-Free Domino Reactions for Thiazole Formation
The synthesis of thiazole derivatives, including the thiazoloquinoline scaffold, has been significantly advanced by the development of microwave-assisted and catalyst-free domino reactions. These methods offer high efficiency and are environmentally friendly.
A notable example is a one-pot, four-component cascade reaction that produces highly diversified thiazoloquinoline scaffolds. This process utilizes α-enolic dithioesters, cysteamine, aldehydes, and cyclic 1,3-diketones in a water–polyethylene glycol-400 medium. rsc.org This domino protocol is remarkable for creating two rings and multiple C-C, C-N, and C-S bonds in a single operation. The reaction sequence is thought to involve N,S-acetal formation, a Knoevenagel reaction, an aza-ene reaction, imine-enamine/keto-enol tautomerization, and N-cyclization. rsc.org
Microwave irradiation has also been effectively used to synthesize various thiazole derivatives. nih.gov For instance, the synthesis of phenyl, coumarin, pyrone, and dicarbonyl substituted thiazoles can be achieved through microwave-assisted domino reactions. nih.gov Some of these reactions proceed without a catalyst, such as the synthesis of trisubstituted thiazole-derived hydrazones in ethanol (B145695) with acetic acid as a catalyst. nih.gov
Furthermore, microwave-assisted techniques have been instrumental in preparing libraries of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives. nih.gov In these syntheses, microwave heating, often at atmospheric pressure, has been shown to be efficient for key steps like the cyclization of formimidamides to form the quinazoline ring system. nih.govnih.gov This technology allows for rapid and reproducible syntheses on a multigram scale. nih.gov The use of microwave irradiation significantly reduces reaction times, for example, from hours to minutes, while often providing moderate to good yields of the desired products. nih.govnih.gov
Solid-Phase Synthesis Techniques for Derivative Libraries
Solid-phase synthesis has emerged as a powerful technique for constructing libraries of thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[4,5-b]pyridine (B1357651) derivatives, which are structurally related to this compound. rsc.orgnih.gov This methodology facilitates the generation of a multitude of derivatives for structure-activity relationship studies.
For the synthesis of thiazolo[4,5-d]pyrimidine derivatives, a solid-phase approach was developed that successfully incorporated a free amide at the 5-position of the thiazole ring, a feat that was challenging with traditional Thorpe-Ziegler reactions. rsc.orgresearchgate.net The solid-phase synthesis involved optimizing the formation of the free amide using a 2,4-dimethoxy-substituted scaffold and employing iodine as a catalyst for the reaction with aldehydes to create thiazolo-pyrimidinone derivatives. rsc.orgresearchgate.net Subsequent direct amination using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) allowed for the construction of a 36-member derivative library with high average yields over six steps. rsc.orgresearchgate.net
Derivatization and Structural Modification Strategies
The functionalization and structural modification of the this compound scaffold are crucial for modulating its biological activity. Strategies have been developed to introduce a variety of substituents at specific positions of the quinoline and thiazole rings.
Functionalization at Specific Positions (e.g., C2, C4, C7, C8)
Modifications at the C2, C4, and C8 positions of the thiazolo[4,5-c]quinoline core have been systematically investigated to understand their impact on biological activity, particularly as agonists of Toll-like receptors (TLRs).
C2 Position: Alkyl substitutions at the C2 position have a significant effect on TLR8 agonistic potency. Methyl, ethyl, propyl, and butyl groups at this position result in comparable potencies. However, activity sharply decreases with a C2-pentyl group, and higher homologues are inactive. nih.govnih.govresearchgate.net The C2-butyl analogue is noteworthy for also possessing substantial TLR7-agonistic activity. nih.govnih.gov Branched alkyl groups at the C2 position are not well-tolerated, indicating a sensitivity to steric bulk. nih.govnih.govresearchgate.net
C4 Position: The amine at the C4 position is critical for activity. Alkylation of this amine group is not tolerated. nih.govnih.gov However, N-acylation with short acyl groups (excluding acetyl) can retain TLR8 agonistic activity, although it often leads to reduced water solubility. nih.govnih.govresearchgate.net
C7 Position: Introducing electron-withdrawing groups at the C7 position has been a synthetic challenge due to the incompatibility of such groups with the formation of the necessary N-oxide intermediate in traditional synthetic routes. mdpi.com A newer strategy circumvents this by using a 7-bromo surrogate, which allows for the successful generation of the N-oxide. The final functionalization at C7 is then achieved through a Pd-mediated carbonylation reaction, enabling the synthesis of compounds like 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. mdpi.com
C8 Position: Modifications at the C8 position are generally detrimental to agonistic activity. Nearly all alterations at this position result in a loss of activity. nih.govnih.govresearchgate.net
N-Acylation and Alkylation Reactions
N-acylation and alkylation reactions are key strategies for modifying the amino groups of the thiazoloquinoline scaffold. As mentioned previously, alkylation of the C4-amine is not well-tolerated. nih.govnih.gov In contrast, N-acylation of the C4-amine with short acyl groups can be a viable strategy for maintaining TLR8 agonistic activity. nih.govnih.govresearchgate.net These reactions are typically performed using standard acylation or alkylation conditions, though specific reagents and conditions can be tailored to the substrate.
Formation of N-Oxide Intermediates
The formation of an N-oxide intermediate is a critical step in the synthesis of many substituted thiazolo[4,5-c]quinolines. This intermediate is typically formed by the oxidation of the quinoline nitrogen. mdpi.com However, the success of this reaction is highly dependent on the electronic nature of the substituents on the quinoline ring. Electron-withdrawing groups at the C7 position can deactivate the quinoline system, making the formation of the N-oxide difficult. mdpi.com To overcome this, a synthetic route utilizing a 7-bromo-substituted quinoline as a precursor has been developed. The bromo group is compatible with the N-oxidation step, and it can be later converted to other functional groups, such as an ester, via palladium-catalyzed carbonylation. mdpi.com
Incorporation of Diverse Substituents for Enhanced Activity
The incorporation of diverse substituents is a cornerstone of medicinal chemistry, aimed at enhancing the potency and selectivity of bioactive compounds. For thiazolo[4,5-c]quinoline analogues, this strategy has been employed to improve their activity as TLR agonists.
The systematic variation of alkyl chains at the C2 position has demonstrated a clear structure-activity relationship, with the C2-butyl group showing a unique dual TLR7/TLR8 agonistic profile. nih.govnih.gov The introduction of an ester group at the C7 position of the related 4-amino-imidazoquinolines has been shown to dramatically impact their activity, highlighting the potential of this position for modification in the thiazoloquinoline series as well. mdpi.com
The synthesis of libraries of derivatives through solid-phase and microwave-assisted methods allows for the rapid exploration of a wide range of substituents at various positions. This approach, combined with biological screening, facilitates the identification of compounds with enhanced or novel activities. For example, the synthesis of thiazolo[5,4-f]quinazoline derivatives with various anilines at the 4-position and different functional groups at the 2-position has led to the discovery of potent kinase inhibitors. nih.gov
Table of Research Findings on this compound and its Analogues
| Modification Strategy | Position(s) | Key Findings | Reference(s) |
| Microwave-Assisted Domino Reaction | Thiazole Ring Formation | Efficient, eco-friendly, one-pot synthesis of thiazoloquinoline scaffolds. | rsc.orgnih.gov |
| Solid-Phase Synthesis | Derivative Libraries | Enables rapid generation of diverse thiazolo[4,5-d]pyrimidine and thiazolo[4,5-b]pyridine libraries. | rsc.orgnih.gov |
| Alkylation | C2 | C2-butyl group confers both TLR7 and TLR8 agonism; longer chains decrease activity. | nih.govnih.govresearchgate.net |
| N-Acylation | C4-amine | Short acyl groups (not acetyl) retain TLR8 agonism but can reduce solubility. | nih.govnih.govresearchgate.net |
| Functionalization via N-Oxide | C7 | Use of a 7-bromo surrogate allows for the introduction of electron-withdrawing groups. | mdpi.com |
| Substitution | C8 | Most modifications lead to a loss of agonistic activity. | nih.govnih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization in Thiazolo 4,5 C Quinolin 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts (δ), multiplicities, and coupling constants of atomic nuclei in a magnetic field, researchers can piece together the precise connectivity of atoms.
¹H NMR spectroscopy provides information about the number and electronic environment of protons in a molecule. In derivatives of the thiazolo[4,5-c]quinoline scaffold, the aromatic protons on the quinoline (B57606) and thiazole (B1198619) rings typically appear in the downfield region of the spectrum, while protons on any aliphatic side chains would be found further upfield.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. For instance, carbons in aromatic rings and those part of a C=N or C=O double bond will have characteristic downfield shifts.
Table 1: Representative ¹³C NMR Data for a Substituted Thiazolo[4,5-c]quinoline Derivative Data for 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (Ester) | 164.7 |
| Thiazole C2 | 174.4 |
| Quinoline & Thiazole Ring Carbons | 121.6 - 150.9 |
| Butyl Chain Carbons | 13.7, 22.3, 31.9, 34.0 |
Note: This table is illustrative, based on a derivative. Data sourced from MDPI. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.
For Thiazolo[4,5-c]quinolin-2-amine, key characteristic absorptions would include:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct bands in the region of 3100-3500 cm⁻¹. libretexts.org
C=N Stretching: The imine bond within the thiazole and quinoline ring systems would show absorptions in the 1600-1700 cm⁻¹ range. libretexts.org
Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic quinoline ring would be observed.
In a related synthesized thiazoline (B8809763) derivative, a characteristic peak for the azo group (-N=N-) was confirmed at 1598 cm⁻¹. researchgate.net This demonstrates the utility of IR spectroscopy in confirming the presence of key functional moieties within the molecular structure.
Table 2: Expected IR Absorption Ranges for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3100 - 3500 (typically two bands) |
| Aromatic Rings | C=C Stretch | ~1450 - 1600 |
| Imine/Thiazole | C=N Stretch | ~1600 - 1700 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.
The molecular formula for this compound is C₁₀H₇N₃S. ncats.io HRMS analysis would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, a study on a brominated thiazolo[4,5-c]quinoline derivative used HRMS (ESI+) to confirm its molecular formula, finding an experimental mass of 440.0437, which was within a very small error margin (2.3 ppm) of the calculated mass of 440.0427 for the protonated molecule [M+H]⁺. mdpi.com This level of accuracy is crucial for validating the identity of a newly synthesized compound.
Table 3: HRMS Data for a Thiazolo[4,5-c]quinoline Derivative Data for N-(7-Bromo-2-butylthiazolo[4,5-c]quinolin-4-yl)benzamide
| Ion | Calculated m/z | Found m/z | Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 440.0427 | 440.0437 | 2.3 |
Note: This table is illustrative, based on a derivative. Data sourced from MDPI. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, scientists can map the precise positions of each atom in the crystal lattice. This provides unequivocal proof of the molecule's connectivity, conformation (spatial arrangement of atoms), and absolute stereochemistry.
For complex heterocyclic systems like this compound, X-ray crystallography can confirm the planarity of the fused ring system and determine the bond lengths and angles with high precision. While a crystal structure for the parent compound was not found in the search results, related structures have been analyzed. For example, the crystal structure of a quinoline-based iminothiazoline was determined, revealing details about the dihedral angles between its planar aromatic rings and the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern its packing in the solid state. researchgate.net Such analyses are vital for understanding structure-activity relationships and for the rational design of new molecules. nih.govrsc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline |
| N-(7-Bromo-2-butylthiazolo[4,5-c]quinolin-4-yl)benzamide |
Biological Activities and Pharmacological Profiles of Thiazolo 4,5 C Quinolin 2 Amine
Immunomodulatory Properties
Derivatives of thiazolo[4,5-c]quinolin-2-amine are notable for their ability to modulate the immune response, primarily through the activation of specific intracellular receptors. This activity positions them as powerful tools for enhancing innate and adaptive immunity.
The thiazolo[4,5-c]quinoline core is a well-established scaffold for the development of agonists for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). These receptors are critical components of the innate immune system, specialized in recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.
Research into structure-activity relationships (SAR) has shown that modifications at various positions on the quinoline (B57606) ring system can significantly influence potency and selectivity for TLR7 versus TLR8. For instance, the 2-alkylthiazolo[4,5-c]quinolin-4-amine chemotype, exemplified by compound CL075, is recognized for its potent TLR8 agonism. Studies have demonstrated that the length of the C2-alkyl chain is a key determinant of activity; maximal TLR8 agonistic potency was observed with a butyl group at this position (C2-butyl analogue 8d). This particular analogue also possesses substantial, though lesser, TLR7-agonistic activity. In contrast, increasing the alkyl chain length to a pentyl group leads to a sharp decrease in activity, with higher homologues being inactive. nih.gov
Further substitutions on the thiazolo[4,5-c]quinoline scaffold have produced compounds with varying degrees of TLR7 and TLR8 agonism. The N-propylthiazolo[4,5-c]quinoline-2,4-diamine, for example, shows comparable TLR7 activity to some analogues but with a tenfold reduction in TLR8 potency. nih.gov Conversely, the parent compound, this compound, and its N-acyl derivatives have been found to be inactive in cell-based TLR agonism assays, highlighting the necessity of specific structural modifications to elicit an immune response. nih.gov
The immunomodulatory effects of thiazolo[4,5-c]quinoline derivatives are initiated by their binding to TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes. Upon agonist binding, these receptors trigger a conformational change that initiates a downstream signaling cascade.
This signaling pathway involves the recruitment of adaptor proteins, most notably MyD88 (Myeloid differentiation primary response 88), which in turn activates a series of kinases, including members of the IRAK family (IL-1 receptor-associated kinase). The cascade culminates in the activation of key transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors). The activation of these transcription factors is the pivotal step that leads to the production of a wide array of inflammatory cytokines and chemokines, effectively switching on the innate immune defense mechanisms. nih.gov Agonists of TLR8 within this chemical class are considered particularly effective at activating adaptive immune responses by inducing a robust production of cytokines that favor a T helper 1 (Th1) polarized response. nih.gov
A primary consequence of TLR7 and TLR8 activation by thiazolo[4,5-c]quinoline agonists is the enhanced production of key cytokines. TLR8 agonists, in particular, are potent inducers of pro-inflammatory and Th1-polarizing cytokines, including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov The production of IL-12 is especially crucial as it directs the differentiation of naive T cells towards a Th1 phenotype, which is essential for cell-mediated immunity against intracellular pathogens and cancer cells. Some TLR7 agonists have also been shown to induce the production of pro-inflammatory cytokines like IL-6 and IL-8. mdpi.com
This cytokine burst is coupled with the profound impact these compounds have on dendritic cells (DCs). Upon stimulation by TLR agonists, immature DCs undergo a process of maturation. This involves the upregulation of surface costimulatory molecules such as CD40, CD80, and CD86. This phenotypic maturation transforms DCs into highly potent antigen-presenting cells (APCs), enhancing their ability to activate naive T cells and initiate a robust and specific adaptive immune response. nih.gov
Antineoplastic and Antiproliferative Activities
While the thiazoloquinoline framework is a component of various biologically active molecules, extensive searches for the specific antineoplastic and kinase-inhibiting properties of the This compound scaffold did not yield specific data within the public domain. Research on the anticancer activities of related isomers is available, but direct evidence for the specified compound and its derivatives in this context is not presently documented in the reviewed scientific literature.
There is no specific information available in the searched scientific literature regarding the cytotoxic activity of this compound or its direct derivatives against human cancer cell lines. Studies on related but structurally distinct isomers, such as thiazolo[5,4-b]quinolines, have reported cytotoxic effects against various cell lines, but these findings are not directly applicable to the Thiazolo[4,5-c]quinoline core structure. nih.govnih.gov
Based on the available scientific literature, there is no specific data documenting the inhibitory activity of this compound or its derivatives against the specified kinases (VEGFR-2, EGFR-TK, PI3Kα, DYRK1A, Aurora Kinase, MPS1, PLK1). Research into kinase inhibition has been conducted on other heterocyclic scaffolds containing a thiazole (B1198619) and a quinoline-like ring, such as thiazolo[5,4-f]quinazolines, which have shown potent inhibition of kinases like DYRK1A. mdpi.com However, these scaffolds are structurally different from the Thiazolo[4,5-c]quinoline system, and the findings cannot be directly extrapolated.
Modulation of Cell Growth, Colony Formation, and Cell Cycle Progression
There is no specific information available in the search results regarding the effects of this compound on cell growth, colony formation, or cell cycle progression. Research on related structures, such as derivatives of nih.govnih.govnih.govTriazolo[4,5-c]quinoline, has shown impacts on these processes in the context of cancer cell lines, but this data cannot be attributed to the specific compound . nih.gov
Impact on Retinoblastoma Protein and RNA Polymerase-II Phosphorylation
No studies detailing the direct impact of this compound on the phosphorylation status of the Retinoblastoma protein or RNA Polymerase-II were identified.
Anti-infective and Antimicrobial Spectrum
While the quinoline and thiazole scaffolds are known to be important pharmacophores in the development of antimicrobial agents, specific data on the efficacy of this compound is not present in the available literature. nih.gov
There is no available data on the specific antibacterial efficacy of this compound against various bacterial strains. Studies on related thiazolo-quinoline and thiazolo-pyrimidine structures show antibacterial potential, but these findings are not directly applicable. nih.govnih.gov
The antiviral profile, including any activity against HIV, for this compound has not been documented in the reviewed sources. While other thiazole hybrids and quinoline derivatives have been investigated for anti-HIV properties, this specific compound remains uncharacterized in this regard. nih.govdoi.org
No research was found that evaluated this compound for its activity against Mycobacterium tuberculosis.
The antimalarial potential of this compound has not been reported. The 4-aminoquinoline (B48711) scaffold is fundamental to many antimalarial drugs, and various hybrids are continuously explored, but data for this specific thiazolo-fused quinoline is absent. nih.govnih.gov
Anti-inflammatory and Analgesic Effects
The potential for thiazole and quinoline derivatives to exhibit anti-inflammatory and analgesic properties has been a subject of scientific investigation. The core structures are present in known anti-inflammatory agents, suggesting that this compound could have similar activities. The mechanism of action for many anti-inflammatory drugs involves the inhibition of prostaglandin (B15479496) synthesis. frontiersin.org
Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. frontiersin.org In vivo studies on these compounds demonstrated significant analgesic and anti-inflammatory effects. frontiersin.org
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, COX-1 and COX-2, has been crucial in understanding the mechanisms of inflammation. nih.gov COX-2 is often overexpressed in inflammatory conditions. nih.gov
Several thiazole and thiazolidinone derivatives have been identified as inhibitors of COX-1 and COX-2. nih.gov For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov Similarly, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. nih.gov
The inhibitory activity of some thiazole derivatives against COX enzymes is detailed in the table below.
| Compound | Target | IC50 (nM) | Selectivity |
| 4-Substituted thiazole analogue 2a | COX-2 | 0.3 | Selective for COX-2 |
| 4-Substituted thiazole analogue 2b | COX-2 | 1 | Selective for COX-2 |
| 4-Substituted thiazole analogue 2c | COX-2 | 7 | Selective for COX-2 |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 | Potent inhibitor |
This table presents data on the COX and 5-LOX inhibitory activity of various thiazole derivatives. nih.gov
Neurological and Metabolic Activities
The neurological and metabolic activities of compounds containing the thiazole and quinoline scaffolds have been explored, particularly in the context of neurodegenerative diseases and metabolic disorders.
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com Thiazole-based compounds have been investigated as potential AChE inhibitors.
A series of 4-arylthiazole-2-amine derivatives have been designed, synthesized, and evaluated for their AChE inhibitory activity. mdpi.com Several of these compounds displayed significant inhibitory effects on AChE, with some showing potency comparable to the reference drug, donepezil. mdpi.com The inhibitory concentrations (IC50) for some of the most active compounds are presented in the table below.
| Compound | AChE IC50 (µM) |
| Derivative 2i | 0.028 ± 0.001 |
| Derivative 2g | 0.031 ± 0.001 |
| Derivative 2e | 0.040 ± 0.001 |
| Derivative 2b | 0.056 ± 0.002 |
| Derivative 2a | 0.063 ± 0.003 |
| Donepezil (Ref) | 0.021 ± 0.001 |
This table shows the in vitro AChE inhibitory activity of selected 4-arylthiazole-2-amine derivatives. mdpi.com
Furthermore, thiazoloindazole-based derivatives, which are structurally related to thiazoloquinolines, have also been explored as AChE inhibitors. nih.gov
The potential for thiazole-containing compounds to act as anticonvulsants has been an area of active research. Various derivatives incorporating the thiazole, thiazolidinone, or thiadiazole nucleus have been synthesized and screened for anticonvulsant activity. biointerfaceresearch.commdpi.comnih.gov
For instance, novel thiazolidin-4-one substituted thiazole derivatives have been designed and shown to possess varying degrees of antiepileptic potency in preclinical models. biointerfaceresearch.com One of the most active compounds in a particular series was identified as 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com Additionally, some thiadiazole derivatives have demonstrated significant protection against seizures in experimental models. nih.gov The structural features considered important for the anticonvulsant activity of some known drugs include a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. mdpi.com
The thiazolidinedione (TZD) scaffold is a well-established pharmacophore in the development of antidiabetic agents. nih.govnih.gov These compounds, often referred to as glitazones, primarily exert their effects by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to improved insulin (B600854) sensitivity. mdpi.com The thiazole ring within the this compound structure suggests a potential for interaction with metabolic targets.
Research on various thiazolidine-4-one derivatives has demonstrated their ability to act on different biological targets relevant to diabetes, including PPAR-γ, protein tyrosine phosphatase 1B, aldose reductase, α-glucosidase, and α-amylase. nih.govmdpi.com For example, novel thiazolidinedione derivatives have been synthesized and shown to exhibit multi-modal antidiabetic activities in vitro. mdpi.com
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development and progression of numerous diseases. The thiazole nucleus is a common feature in many compounds that exhibit significant antioxidant properties.
The antioxidant potential of thiazole derivatives has been a subject of extensive research. mdpi.com Studies have shown that the introduction of specific functional groups to the thiazole ring can significantly influence its antioxidant capacity. For example, the presence of phenolic fragments on a thiazole structure has been shown to confer potent radical scavenging and antioxidant effects. mdpi.comnih.gov
The mechanism of antioxidant action for these compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The structure-activity relationship studies of various thiazole derivatives have indicated that the position and nature of substituents on the thiazole ring are crucial for their antioxidant activity. nih.govnih.gov For instance, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their ability to scavenge free radicals, demonstrating the versatility of the fused thiazole ring system in developing antioxidants. pensoft.net
The antioxidant properties of these related compounds suggest that this compound may also possess the ability to mitigate oxidative stress, a hypothesis that warrants direct experimental investigation.
| Compound/Derivative Class | Antioxidant Assay | Key Findings | Reference |
| Thiazole derivatives with phenolic fragments | Radical scavenging assays (e.g., DPPH, ABTS) | Showed significant antioxidant and antiradical properties, with some compounds being more active than standard antioxidants. | mdpi.comnih.gov |
| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging method | Demonstrated in vitro antioxidant activity through free radical scavenging. | pensoft.net |
| General thiazole derivatives | Various in vitro antioxidant assays | The thiazole ring is a key scaffold for developing compounds with antioxidant properties. | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies and Mechanistic Insights
Elucidation of Pharmacophoric Features Essential for Biological Activity
The Thiazolo[4,5-c]quinoline scaffold is a key building block in the design of various tricyclic heterocycles that have demonstrated significant biological activities, particularly as modulators of the innate immune system. mdpi.com These molecular frameworks are instrumental in designing analogs that activate Toll-like receptors (TLRs), specifically TLR7 and TLR8. mdpi.com
The essential pharmacophoric features are rooted in the fused ring system. The quinoline (B57606) ring system provides a rigid backbone, while the fused thiazole (B1198619) ring, along with key substituents, dictates the interaction with biological targets. For instance, in the context of TLR agonism, the 4-amino group is considered essential for activity. acs.org Substitutions on the core heterocycle have been shown to correlate with both the potency and selectivity of TLR7 and TLR8 signaling, which is critical for steering the desired immune response. mdpi.com The thiazole ring itself is a versatile moiety, known to be a privileged pharmacophore due to its ability to engage in various biological interactions.
Influence of Substituent Position and Nature on Potency and Selectivity
Systematic modifications of the Thiazolo[4,5-c]quinolin-2-amine core have revealed that the position and chemical nature of substituents dramatically influence the compound's potency and selectivity. Key positions for modification that have been explored include the C2, C4, and C8 positions.
For derivatives acting as Toll-like Receptor (TLR) agonists, the length of the alkyl chain at the C2 position is a critical determinant of activity. Structure-activity relationship (SAR) studies show a clear dependence of agonistic potency on the C2-alkyl chain length. nih.govresearchgate.net
Comparable Potency: Analogues with methyl, ethyl, and propyl groups at the C2 position display comparable potencies in human TLR8 and TLR7 reporter gene assays. nih.govresearchgate.net
Maximal Potency: Maximal TLR8-agonistic potency is achieved with a butyl analogue. nih.govresearchgate.net
Loss of Activity: A sharp decline in activity is observed when the chain length is increased to a pentyl group, and higher homologues are found to be inactive. nih.govresearchgate.net
This distinct relationship highlights a specific spatial requirement within the receptor's binding site. The C2-butyl thiazoloquinoline has been identified as a particularly potent TLR7 and TLR8 agonist. nih.gov
Table 1: Effect of C2-Alkyl Chain Length on TLR8 and TLR7 Agonistic Potency
| Compound | C2 Substituent | hTLR8 EC50 (µM) | hTLR7 EC50 (µM) |
|---|---|---|---|
| 8a | Methyl | 1.83 | 6.78 |
| 8b | Ethyl | 1.74 | 6.51 |
| 8c | Propyl | 1.32 | 5.48 |
| 8d | Butyl | 0.86 | 2.12 |
| 8e | Pentyl | 3.12 | 6.55 |
| 8f | Hexyl | > 10 | > 10 |
| 8g | Heptyl | > 10 | > 10 |
| 8h | Octyl | > 10 | > 10 |
Data derived from reporter gene assays. EC50 is the half maximal effective concentration. Data sourced from Kokatla et al., 2013.
The electronic nature and steric bulk of substituents also play a pivotal role in the activity of this compound derivatives.
Studies on TLR agonists have shown a poor tolerance for terminal steric bulk. researchgate.net Analogues with branched alkyl groups at the C2 position, for instance, generally exhibit reduced potency, suggesting that the binding pocket is sterically constrained. nih.govresearchgate.net However, it was noted that certain C2-branched analogues were significantly more TLR8-selective compared to their straight-chain counterparts. nih.gov
In related thiazole-containing scaffolds, the electronic properties of substituents have been shown to be significant. For example, in some series of thiazole derivatives, the presence of electron-withdrawing groups can enhance biological activity. nih.gov For antimicrobial thiazolo[5,4-f]quinoline derivatives, electron-withdrawing substituents were found to significantly enhance potency. This suggests that modulating the electronic landscape of the molecule can be a key strategy for optimizing activity.
Research has clearly defined the boundaries for tolerated and non-tolerated modifications on the thiazolo[4,5-c]quinoline scaffold for TLR agonist activity.
C8 Position: Modifications at the C8 position are almost universally detrimental. Studies report that virtually all modifications at this position lead to a complete abrogation of agonistic activity. nih.govresearchgate.net
C4-Amine: The 4-amino group is critical. Alkylation on the C4-amine is not tolerated and results in inactive compounds. nih.govresearchgate.net
N-Acyl Analogues: In contrast, N-acylation of the 4-amino group is tolerated to some extent. N-acyl analogues with short acyl groups (excluding acetyl) were found to retain TLR8 agonistic activity, although they exhibited substantially lower water solubility. researchgate.net
These findings underscore the highly specific structural requirements for interaction with the biological target, providing a clear roadmap for future analogue design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or physicochemical properties of compounds with their biological activities. dmed.org.uaresearchgate.net This approach is widely used in drug design to predict the activity of new chemical entities and to understand the mechanisms of action. dmed.org.ua
For classes of compounds like quinazoline (B50416) and thiazolidine derivatives, QSAR models have been successfully developed to predict activities such as anticancer and antioxidant effects. researchgate.netnih.gov These models use calculated molecular descriptors—representing constitutional, electronic, and topological features—to build a statistically significant relationship with observed biological data. nih.gov While QSAR is a powerful and relevant tool for this class of heterocycles, specific, publicly available QSAR models focusing solely on this compound derivatives were not identified in the surveyed literature. The development of such models would be a valuable step in guiding the synthesis of novel analogues with enhanced potency and selectivity.
Kinetic Analysis of Enzyme Inhibition (e.g., Mixed-type AChE Inhibition)
Kinetic analysis is fundamental to understanding how a compound inhibits an enzyme, providing insights into its mechanism of action. mdpi.com This involves measuring reaction rates at varying substrate and inhibitor concentrations to determine kinetic parameters. embrapa.br A common method for visualizing this data is the Lineweaver-Burk plot, which can help distinguish between different inhibition types such as competitive, non-competitive, and mixed-type inhibition. embrapa.brmdpi.com
In a mixed-type inhibition mechanism, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. mdpi.com This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and a change in the Michaelis constant (Km). mdpi.com
While this compound itself has not been extensively reported as an acetylcholinesterase (AChE) inhibitor, related thiazole and quinoline-based heterocyclic compounds have been investigated for this activity. For example, certain novel thiazolylhydrazone and thiazole derivatives have been identified as potent, reversible, and mixed-type AChE inhibitors. mdpi.com Kinetic studies of these related compounds demonstrate that molecules with this type of scaffold can effectively interact with and inhibit key enzymes through complex mechanisms. mdpi.com The analysis typically involves plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration at different inhibitor concentrations to elucidate the precise inhibitory model. embrapa.brmdpi.com
Allosteric Modulation and Orthosteric Binding Site Interactions of this compound
The this compound scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating the capacity to interact with biological targets through both direct orthosteric binding and more nuanced allosteric modulation. This dual potential stems from the rigid, heterocyclic core, which can be strategically functionalized to engage different binding sites on proteins, leading to a range of pharmacological activities. Research into this chemical class has provided critical insights into its structure-activity relationships (SAR), revealing how subtle structural modifications can dictate the mode of interaction with target proteins.
Orthosteric Binding Site Interactions
Derivatives of the thiazolo[4,5-c]quinoline scaffold have been extensively investigated as inhibitors of various protein kinases, where they typically function by competing with ATP for binding at the orthosteric site. A key example can be found in the development of 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, close structural analogs of this compound, as potent inhibitors of cyclin-dependent kinases (CDKs) nih.gov.
An X-ray crystal structure of a representative compound from this series in complex with CDK2 revealed the precise interactions within the ATP binding pocket. This structural data confirmed that the thiazolo-quinazoline core occupies the adenine region of the ATP binding site, a hallmark of orthosteric inhibition nih.gov. The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts that are crucial for the high-affinity binding and inhibitory activity.
Key Interactions in the CDK2 Orthosteric Site:
Hinge Region Interaction: The heterocyclic core typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of the kinase, mimicking the interaction of the adenine base of ATP.
Hydrophobic Pockets: Substituents on the quinoline and thiazole rings can be tailored to fit into adjacent hydrophobic pockets, enhancing both potency and selectivity.
Solvent-Exposed Region: Modifications at other positions of the scaffold can extend into the solvent-exposed region, providing opportunities to fine-tune physicochemical properties and introduce additional interactions.
The SAR studies of these kinase inhibitors have consistently shown that the integrity of the core heterocycle is essential for maintaining the key hinge-binding interactions, while variations in the substituent groups are critical for optimizing potency and selectivity against different kinases.
| Compound Analogue | Target Kinase | Inhibitory Activity (IC50/Ki) | Key Orthosteric Binding Interactions |
|---|---|---|---|
| 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine derivative | CDK2 | Low nanomolar Ki values nih.gov | Hydrogen bonds with hinge region, hydrophobic interactions in ATP pocket nih.gov |
Allosteric Modulation
While direct orthosteric inhibition is a prominent mechanism for this class of compounds, there is compelling evidence to suggest that the broader quinoline-based heterocyclic scaffold is also capable of allosteric modulation. This is particularly evident in studies of structurally related 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) nih.gov.
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds hmdb.ca. This binding event induces a conformational change in the receptor that can potentiate or inhibit the effect of the orthosteric ligand. For the A3AR, these imidazoquinoline-based PAMs were found to enhance the maximal efficacy of A3AR agonists without significantly affecting their binding affinity, a characteristic feature of allosteric modulation researchgate.net.
The SAR for allosteric modulation in this related series highlights different structural requirements compared to orthosteric inhibition:
Core Scaffold: The 1H-imidazo[4,5-c]quinoline core serves as the foundational structure for engaging the allosteric site.
Substituent Effects: Large, hydrophobic substituents at specific positions were found to be critical for potent allosteric modulation, suggesting that the allosteric binding site is likely a hydrophobic pocket located away from the orthosteric ligand binding domain nih.gov. The size and nature of these substituents can differentiate between allosteric modulation and orthosteric antagonism nih.gov.
Further supporting the potential for thiazole-containing quinoline derivatives to act as allosteric modulators, a series of novel thiazolylketenyl quinazolinones have been identified as potential allosteric modulators of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This finding demonstrates that the thiazolo-quinoline scaffold can indeed interact with allosteric sites on proteins beyond the GPCR family.
| Compound Scaffold | Target | Mode of Action | Key Findings |
|---|---|---|---|
| 1H-imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor | Positive Allosteric Modulation (PAM) | Enhances agonist efficacy with minimal effect on orthosteric binding researchgate.net |
| Thiazolylketenyl quinazolinones | PBP2a (in MRSA) | Potential Allosteric Modulation | Demonstrates the ability of thiazole-containing quinoline derivatives to engage allosteric sites nih.gov |
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govresearchgate.net This method simulates the interaction between a small molecule and a macromolecule, calculating the binding affinity and identifying key interactions that stabilize the complex.
In studies involving thiazoloquinolinone derivatives, a class of compounds structurally related to Thiazolo[4,5-c]quinolin-2-amine, molecular docking has been employed to predict their binding affinity to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The simulations revealed that these compounds fit into the ATP binding pocket of the receptor. The docking scores for a series of synthesized thiazoloquinolinone derivatives against VEGFR-2 ranged from -3.24 to -6.63 kcal/mol, indicating varying degrees of binding affinity. nih.gov One particular derivative, compound (5e), showed the strongest predicted binding affinity with a docking energy of -6.63 kcal/mol. nih.gov
Similarly, computational studies on thiazolo-pyridopyrimidines, which share structural similarities, were conducted to evaluate their potential as inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6). nih.govtbzmed.ac.ir The docking scores from these simulations helped identify compounds with stronger predicted interactions, guiding the selection of specific derivatives for synthesis and further biological screening. nih.gov These studies underscore the utility of molecular docking in identifying promising lead candidates from a series of related compounds. tbzmed.ac.ir
| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Key Finding |
| Thiazoloquinolinone Derivatives | VEGFR-2 | -3.24 to -6.63 | Compound (5e) exhibited the strongest binding affinity (-6.63 kcal/mol). nih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Not specified | Docking scores indicated stronger interactions for specific derivatives (4a, 4c, 4d, 4g), prioritizing them for synthesis. nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD studies can confirm the stability of binding modes predicted by docking and provide deeper insights into the dynamic nature of the interactions. nih.gov
For the thiazoloquinolinone-VEGFR-2 complex, MD simulations were performed to evaluate the stability of the docked poses. nih.gov The results indicated that the ligand-protein complexes were stable throughout the simulation period. A crucial observation from the MD simulations was the identification of amino acids that have a high frequency of interaction with the ligand. Specifically, the amino acid Lys868 was found to have one of the highest frequencies of interaction, suggesting its critical role in anchoring the compound within the binding site. nih.gov
In a similar vein, MD simulations were used to study the complex of a promising thiazolo-pyridopyrimidine derivative (compound 4c) with CDK6 (PDB ID: 6OQO). nih.gov The simulation was used to investigate the stability, compactness, and fluctuations of the protein-ligand complex, revealing an elevated level of stability for the 4c-6OQO complex. nih.gov These dynamic analyses are crucial for validating the initial docking results and ensuring that the predicted binding is likely to be stable under physiological conditions. nih.govnih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Lead Optimization
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification and filtering out of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.
Computational analysis of thiazoloquinolinone derivatives designed as VEGFR-2 inhibitors included a thorough ADMET and physicochemical property evaluation. nih.gov The results from this profiling indicated that all the inhibitor compounds possessed favorable pharmacological characteristics, suggesting good potential for drug-likeness. nih.gov
A common tool used in early ADMET assessment is Lipinski's "Rule of Five". tbzmed.ac.ir This rule outlines physicochemical properties common among orally active drugs. For a series of thiazolo-pyridopyrimidine derivatives, in silico ADMET properties, including adherence to Lipinski's rule, were calculated using online tools. tbzmed.ac.ir This type of screening is vital for lead optimization, as it helps to ensure that potent compounds also have the necessary properties to be absorbed, distributed effectively in the body, and not be rapidly metabolized or cause toxicity. nih.govtbzmed.ac.ir
| Property Category | Description | Relevance to this compound Derivatives |
| A bsorption | Prediction of how well the compound is absorbed, often from the gut. | Assessed via properties like solubility and permeability. Favorable characteristics were predicted for thiazoloquinolinone derivatives. nih.gov |
| D istribution | Prediction of how the compound spreads through the body's fluids and tissues. | Evaluated using parameters like plasma protein binding. |
| M etabolism | Prediction of how the compound is broken down by the body's enzymes. | Important for determining the compound's half-life and potential for drug-drug interactions. |
| E xcretion | Prediction of how the compound and its metabolites are removed from the body. | Influences dosing frequency and potential for accumulation. |
| T oxicity | Prediction of potential toxic effects on various organs or systems. | Early computational toxicity screens help to de-risk development. |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based (like molecular docking) or ligand-based.
Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. For instance, the design of new thiazoloquinolinone derivatives as VEGFR-2 inhibitors was inspired by the structure of existing drugs like pazopanib (B1684535) and sorafenib. nih.gov The thiazole (B1198619) ring combined with a central imine was proposed as a pharmacophore to mimic the hydrogen bonding interactions of pazopanib's amino pyrimidine (B1678525) ring. nih.gov This strategy involves using the structural features of a known active compound as a template to design new molecules with potentially improved properties.
Virtual screening played a key role in the discovery of a new class of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors based on a nih.govresearchgate.netnih.govtriazolo[4,5-c]quinoline scaffold, which is structurally analogous to the thiazolo[4,5-c]quinoline core. nih.gov This process led to the identification of a potent lead compound that was subsequently optimized through structure-activity relationship studies. nih.gov These methodologies significantly accelerate the initial phases of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates for synthesis and testing. tbzmed.ac.irnih.gov
Applications and Future Directions in Thiazolo 4,5 C Quinolin 2 Amine Research
Advancements in Drug Discovery and Development Initiatives
The Thiazolo[4,5-c]quinoline core is a versatile pharmacophore, leading to significant advancements in drug discovery. Its derivatives have been primarily investigated for their potent immunomodulatory and anticancer activities.
Development of Novel Therapeutic Agents for Diverse Pathologies
The development of therapeutic agents from the thiazolo[4,5-c]quinoline scaffold has been a fertile area of research, yielding compounds with potential applications in oncology and immunology. rsc.orgresearchgate.net These molecules are recognized for their ability to interact with key biological targets, including kinases and Toll-like receptors (TLRs). nih.gov
In oncology, derivatives have been designed as kinase inhibitors. For instance, a series of 1H- nih.govprepchem.comresearchgate.nettriazolo[4,5-c]quinoline derivatives were developed as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. nih.gov One of the most potent compounds, A011, exhibited an IC₅₀ value of 1.0 nM against ATM kinase and demonstrated the ability to sensitize colorectal cancer cells to chemotherapy and radiotherapy. nih.gov Similarly, other fused thiazoloquinazoline systems have been explored as inhibitors for cyclin-dependent kinases (CDKs) like CDK4/6, which are critical in cell cycle regulation and are often dysregulated in cancers such as breast cancer. researchgate.netnih.gov
The immunomodulatory properties of thiazolo[4,5-c]quinolines stem from their activity as agonists of Toll-like receptors, particularly TLR7 and TLR8. hmdb.ca These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Activation of TLR7/8 triggers a cascade of immune responses, including the production of pro-inflammatory cytokines and type I interferons, which are vital for antiviral and antitumor immunity. Compounds like 2-propylthiazolo[4,5-c]quinolin-4-amine (B1669137) are known aminoquinolines that belong to this class of immunomodulators. hmdb.ca
Table 1: Selected Thiazolo[4,5-c]quinoline Derivatives and Their Therapeutic Targets
| Compound/Derivative Class | Target | Therapeutic Area | Key Findings |
| 1H- nih.govprepchem.comresearchgate.nettriazolo[4,5-c]quinoline (e.g., A011) | ATM Kinase | Oncology | IC₅₀ of 1.0 nM; sensitizes cancer cells to chemo/radiotherapy. nih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Oncology | Designed to inhibit breast cancer cell proliferation by targeting the cell cycle. nih.gov |
| 2-Alkylthiazolo[4,5-c]quinolin-4-amines | TLR7/TLR8 | Immunology/Vaccinology | Potent agonists that induce T helper 1 (Th1)-polarizing cytokines. |
| 2-Propylthiazolo[4,5-c]quinolin-4-amine | Aminoquinolines | Immunology | Identified as an aminoquinoline derivative with immunomodulatory potential. hmdb.ca |
Application as Vaccine Adjuvants to Enhance Immune Responses
The ability of Thiazolo[4,5-c]quinolin-2-amine derivatives to activate TLR7 and TLR8 makes them promising candidates for vaccine adjuvants. nih.gov Adjuvants are crucial components of modern vaccines, especially subunit vaccines, as they enhance the magnitude, quality, and durability of the immune response to an antigen. mdpi.com
TLR agonists function as immunostimulants by mimicking pathogen-associated molecular patterns, thereby activating antigen-presenting cells (APCs) like dendritic cells. nih.gov This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines that shape the adaptive immune response. nih.govnih.gov Derivatives of thiazolo[4,5-c]quinoline that act as TLR7/8 agonists are particularly valuable because they tend to promote a T helper 1 (Th1) biased immune response. mdpi.com A Th1 response is characterized by the production of interferon-gamma and is critical for clearing intracellular pathogens, such as viruses, and for effective anti-tumor immunity.
Research has shown that modifying the alkyl groups on the thiazoloquinoline scaffold can modulate the potency and selectivity for TLR7 versus TLR8, allowing for the fine-tuning of the desired immune response. This makes these compounds highly adaptable for use in vaccines against a variety of infectious diseases and in therapeutic cancer vaccines. nih.gov
Potential in Autoimmune Disease Therapies
While the primary focus of thiazolo[4,5-c]quinoline research has been on stimulating the immune system for vaccines and cancer therapy, their role as potent immunomodulators suggests a potential, albeit more complex, application in autoimmune diseases. Autoimmune disorders are often characterized by an imbalance in immune responses, such as a dysregulated Th1/Th2 response.
Theoretically, selective modulation of TLR pathways could help restore immune homeostasis. Although direct application of TLR7/8 agonists might seem counterintuitive in autoimmune conditions where the immune system is already overactive, the targeted delivery of such compounds or the development of derivatives with biased signaling properties could potentially redirect pathological immune responses. For example, shifting a harmful Th2-driven response to a more manageable Th1 response, or vice-versa, could be a therapeutic strategy. Currently, this remains a largely exploratory area, with research focusing more on antagonists or modulators of TLR signaling for autoimmune therapies. The development of thiazolo[4,5-c]quinoline-based molecules for these conditions would require a deep understanding of their specific effects on different immune cell subsets and cytokine profiles in the context of specific autoimmune pathologies.
Construction of Chemical Libraries for High-Throughput Screening
The discovery of lead compounds like the thiazolo[4,5-c]quinoline derivatives often relies on the synthesis and screening of large numbers of related molecules. This is achieved by constructing chemical libraries, which are collections of structurally diverse but related compounds. High-throughput screening (HTS) of these libraries against biological targets (e.g., kinases, receptors) allows researchers to quickly identify "hit" compounds with desired activity. nih.gov
The thiazolo[4,5-c]quinoline scaffold is well-suited for library synthesis due to its amenability to chemical modification at multiple positions. Drawing inspiration from existing kinase inhibitors, researchers have designed and synthesized libraries of thiazolo-pyridopyrimidine and related fused heterocyclic systems. rsc.orgnih.gov Computational methods, including in silico screening and molecular docking, are often used to pre-select candidates for synthesis, enhancing the efficiency of the drug discovery process. nih.gov By systematically altering substituents on the quinoline (B57606) and thiazole (B1198619) rings, chemists can generate a wide array of derivatives to probe structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties. researchgate.net
Strategies for Overcoming Synthetic Challenges and Improving Yields
The efficient synthesis of the thiazolo[4,5-c]quinoline core and its derivatives is crucial for both initial discovery and larger-scale production for further studies. Researchers have developed various synthetic strategies to improve accessibility and yields. prepchem.comresearchgate.net
A common approach involves the cyclization of appropriately substituted quinoline precursors. One documented method involves refluxing 3-amino-4-mercapto-quinoline with formic acid to construct the fused thiazole ring, achieving a yield of around 80%. prepchem.com However, the synthesis of more complex and functionalized derivatives often requires multi-step sequences and the development of novel synthetic routes. nih.govmdpi.com
Modern synthetic chemistry has introduced several techniques to overcome challenges and improve efficiency:
One-Pot Reactions: These procedures, where multiple reaction steps are carried out in the same vessel, reduce waste and save time. One-pot methods have been developed for various quinoline and thiazole-containing systems. rsc.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions are instrumental in adding diverse substituents to the heterocyclic core, which is key for building chemical libraries. mdpi.com
Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and often improves yields for the synthesis of related thiazoloquinazoline structures. mdpi.com
Novel Reagents and Catalysts: The use of specific catalysts like Bi(SCH₂COOH)₃ or reagents like Appel salt has been reported to facilitate the efficient construction of related thiazole-fused heterocyclic systems. nih.govmdpi.com
These advanced synthetic strategies are vital for exploring the chemical space around the thiazolo[4,5-c]quinoline scaffold and accelerating the development of new drug candidates. researchgate.net
Translational Research Prospects and Clinical Relevance Assessment
Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in clinical practice. For this compound derivatives, the translational prospects are significant, particularly in oncology and vaccinology.
The clinical relevance of these compounds is tied directly to the importance of their biological targets.
Oncology: Kinases like ATM and CDKs are validated and highly relevant targets in cancer therapy. Inhibitors of these pathways can disrupt cancer cell proliferation and survival. The ability of ATM inhibitors based on the triazolo[4,5-c]quinoline scaffold to sensitize tumors to existing treatments like chemotherapy and radiotherapy presents a clear path for clinical investigation, potentially overcoming treatment resistance. nih.gov
Vaccinology: The need for more effective adjuvants is a major priority in vaccine development, especially for emerging infectious diseases and for vulnerable populations. nih.govnih.gov TLR7/8 agonists are among the most promising new adjuvants because of their ability to elicit strong, cell-mediated immunity (Th1 responses), which is often poorly induced by traditional alum-based adjuvants. nih.govmdpi.com The successful translation of a thiazolo[4,5-c]quinoline-based adjuvant could lead to more potent vaccines for influenza, HIV, and various cancers. rsc.orgnih.gov
The journey from a promising preclinical compound to a clinically approved drug or adjuvant is long and complex. However, the potent and targeted activities of this compound derivatives make them highly compelling candidates for continued translational research and development.
Patent Landscape and Academic Reviews of Thiazolo 4,5 C Quinolin 2 Amine
Analysis of Intellectual Property Pertaining to Thiazoloquinolines and Immune Response Modifiers
The intellectual property landscape for thiazoloquinoline derivatives reveals a focused interest in their capacity to modulate the immune system. A key area of patent activity has been the development of these compounds as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial components of the innate immune system. Activation of these receptors can lead to the production of various cytokines, including interferons, which play a vital role in antiviral and antitumor responses.
A significant patent in this area describes a series of thiazolo-, oxazolo-, and selenazolo[4,5-c]quinolin-4-amines and their analogs as potent immunomodulators. The claims within this patent highlight the ability of these compounds to induce the biosynthesis of cytokines such as interferon and tumor necrosis factor, as well as to inhibit the T-helper-type 2 (Th2) immune response. This dual action of enhancing Th1-mediated immunity while suppressing Th2 responses is a highly sought-after characteristic for vaccine adjuvants and for the treatment of certain allergic and autoimmune diseases.
Another notable patent application focuses on the use of immune response modifiers, including thiazoloquinoline amines, for the local treatment of periodontal disease. This suggests a therapeutic application that leverages the localized immunomodulatory effects of these compounds to combat inflammation and infection in the periodontal tissues. google.com
Furthermore, patents related to structurally similar compounds, such as imidazoquinoline amines, provide a broader context for the inventive landscape. nih.gov These patents often claim the use of these compounds for treating a wide range of conditions, from viral infections and cancer to allergic diseases, by modulating the immune response through similar TLR-mediated pathways. nih.govpharmaceutical-technology.com The focus of these patents is often on the ability of the compounds to stimulate a robust Th1 immune response, characterized by the production of interferon-gamma, and to suppress the Th2 response, which is associated with the production of interleukins 4 and 5. nih.gov
The following interactive data table provides a summary of key patents and patent applications related to thiazoloquinolines and their analogs as immune response modifiers.
| Patent/Application Number | Title | Key Claims |
| CA2449754A1 google.com | Immune response modifiers for the treatment of periodontal disease | Methods for treating and preventing periodontal disease by local administration of a pharmaceutical composition containing an immune response modifier, including thiazoloquinoline amines. |
| US-6610319-B2 nih.gov | Immune response modifier compounds for treatment of TH2 mediated and related diseases | Use of immune response modifier compounds, including imidazoquinoline amines, to treat Th2 mediated diseases by inhibiting the Th2 immune response, suppressing IL-4/IL-5 cytokine induction and eosinophilia, and enhancing the Th1 immune response. |
| US11981670B2 pharmaceutical-technology.com | Immune response stimulation method using specific compounds | A method for stimulating an immune response in a mammalian subject by administering a pharmaceutical composition containing specific alkyl chain modified 1H-imidazoquinoline compounds that are Toll-like receptor-7 and -8 agonists. The method aims to activate the production of antigen-specific antibodies and/or T cell responses. |
| DE69911622D1 | Oxazolo, thiazolo und selenazolo [4,5-c]-chinolin-4-amine und derivate davon (Oxazolo, thiazolo and selenazolo [4,5-c]-quinolin-4-amines and derivatives thereof) | Compounds of the thiazolo[4,5-c]quinoline class and their use as immunomodulators, capable of inducing the biosynthesis of cytokines such as interferon. |
Comprehensive Review Articles and Perspectives on Thiazole (B1198619) and Quinoline (B57606) Chemistry in Medicinal Applications
The thiazolo[4,5-c]quinolin-2-amine scaffold is a hybrid structure that combines the pharmacologically significant thiazole and quinoline ring systems. A comprehensive understanding of its potential can be gained by reviewing the extensive medicinal chemistry literature on these two parent heterocycles.
Thiazole in Medicinal Chemistry:
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. nih.govresearchgate.netijarsct.co.in It is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. nih.govkuey.netwisdomlib.orgsemanticscholar.org Review articles consistently highlight the versatility of the thiazole nucleus as a scaffold in drug discovery. nih.govkuey.netwisdomlib.orgsemanticscholar.org
Key therapeutic applications of thiazole derivatives that have been extensively reviewed include:
Antimicrobial Agents: The thiazole ring is a core component of the penicillin antibiotic family and is present in numerous synthetic antibacterial and antifungal agents. nih.govijarsct.co.in
Anticancer Agents: Several thiazole-containing compounds have shown significant cytotoxic activity against various cancer cell lines, with some advancing into clinical trials. wisdomlib.org Their mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, and other cellular processes.
Anti-inflammatory Agents: Thiazole derivatives have demonstrated potent anti-inflammatory effects, which can be beneficial in managing conditions like arthritis and asthma. kuey.net
Antiviral Agents: The antiretroviral drug Ritonavir, which contains a thiazole moiety, is a notable example of the successful application of this heterocycle in antiviral therapy. nih.gov
The continued exploration of thiazole chemistry is driven by its ability to serve as a versatile building block for creating novel therapeutic agents with a broad spectrum of biological activities. kuey.netwisdomlib.org
Quinoline in Medicinal Chemistry:
Quinoline, a fused aromatic heterocyclic compound composed of a benzene ring fused to a pyridine (B92270) ring, is another "privileged structure" in medicinal chemistry. researchgate.netnih.govresearchgate.netchemrj.org Its derivatives have a long history of use in medicine, most notably as antimalarial drugs like quinine (B1679958) and chloroquine. nih.govchemrj.orgnih.gov
Comprehensive reviews of quinoline chemistry emphasize its broad therapeutic potential, including:
Antimalarial Activity: The quinoline scaffold remains a cornerstone in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.govchemrj.org
Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their antitumor properties, with some acting as topoisomerase inhibitors or kinase inhibitors. nih.govchemrj.org
Antibacterial Agents: The fluoroquinolone class of antibiotics, characterized by a quinoline core, has been widely used to treat bacterial infections. nih.gov
Anti-inflammatory and Analgesic Properties: Quinoline derivatives have also been investigated for their potential to alleviate pain and inflammation. chemrj.org
Q & A
Q. Q1: What are the standard synthetic routes for Thiazolo[4,5-c]quinolin-2-amine derivatives, and how are intermediates characterized?
A1: Synthesis typically involves cyclization reactions starting from precursors like 4-thiazolidinones or Schiff bases. For example, condensation of hydrazine derivatives with pyridine-2-carbaldehydes under acidic conditions yields intermediates, confirmed via FTIR (e.g., disappearance of NH vibrations at ~1614 cm) and H NMR (e.g., singlets for C=CH coumarin protons at 7.93–7.74 ppm) . Elemental microanalysis (C, H, N) is critical for purity validation (e.g., deviations <0.4% in calculated vs. observed values) .
Advanced Reaction Mechanisms
Q. Q2: How are reaction mechanisms resolved for ambiguous steps, such as isoxazoline formation in this compound derivatives?
A2: Proposed mechanisms are validated using spectroscopic and computational tools. For instance, Michael addition between 5-methylene-4-thiazolidinones and hydroxylamine hydrochloride forms intermediates B and C, which rearrange into isoxazolines (e.g., compounds 7a–7d). Reaction progress is tracked via TLC, and intermediates are characterized by C NMR (e.g., carbonyl shifts at ~170 ppm) . Kinetic studies under varying temperatures/pH further elucidate pathway dominance .
Structural Confirmation Challenges
Q. Q3: How are structural ambiguities in fused thiazoloquinoline systems addressed?
A3: Multi-nuclear NMR and X-ray crystallography resolve ambiguities. For example, H-C HMBC correlations confirm connectivity in thiazolo[4,5-c]pyridine cores (e.g., coupling between C-3 and H-4 protons). X-ray data for related compounds (e.g., thiazolo[5,4-b]pyridine-2-thiol) reveal bond angles and planarity, supporting computational models .
Biological Activity Optimization
Q. Q4: What methodologies are used to correlate structural modifications with antimicrobial activity in this compound derivatives?
A4: Structure-activity relationship (SAR) studies are guided by MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. For example, derivatives with electron-withdrawing substituents (e.g., 7c and 7d with Cl or NO) show enhanced activity (MIC: 8–16 μg/mL) compared to electron-donating groups . Docking simulations (e.g., using VEGFR-2 or CDK2 targets) predict binding modes and guide rational design .
Data Contradictions in Spectral Analysis
Q. Q5: How are contradictory spectral data (e.g., unexpected 1^11H NMR shifts) reconciled during characterization?
A5: Contradictions are addressed via deuterium exchange experiments (to identify labile protons) and 2D NMR (COSY, NOESY). For instance, unexpected downfield shifts in aromatic protons may arise from intramolecular hydrogen bonding, confirmed by NOE correlations . Alternative synthetic routes (e.g., microwave-assisted synthesis) reduce side-product interference .
Computational Modeling Applications
Q. Q6: How are computational tools integrated into the design of this compound-based inhibitors?
A6: Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models optimize ligand-receptor interactions. For example, imidazo[4,5-c]pyridine derivatives targeting CDK2 are designed via scaffold hopping, validated by RMSD values <2.0 Å in docking poses . Charge distribution analysis (e.g., MO–LCAO methods) predicts reactivity at specific positions (e.g., C-4 in quinoline) .
Stability and Degradation Studies
Q. Q7: What protocols assess the stability of this compound derivatives under physiological conditions?
A7: Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. For example, oxidation at the thiazole sulfur is detected by new peaks at ~254 nm. Mass spectrometry identifies degradation products (e.g., sulfoxide derivatives) . pH-dependent stability studies (pH 1–10) guide formulation strategies .
Scale-Up Challenges
Q. Q8: What are critical considerations for scaling up this compound synthesis while maintaining yield?
A8: Key factors include solvent choice (e.g., ethanol vs. DMF for cyclization efficiency), catalyst loading (e.g., piperidine vs. acetic acid for Schiff base formation), and temperature control. Pilot-scale reactions (1–5 mol) often require iterative optimization; for instance, reducing reaction time from 24h to 8h via microwave assistance improves throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
